molecular formula C11H8N4O5 B5208799 3-[(3,5-dinitro-4-pyridinyl)amino]phenol

3-[(3,5-dinitro-4-pyridinyl)amino]phenol

Cat. No.: B5208799
M. Wt: 276.20 g/mol
InChI Key: PNSVEOKQAAHOLS-UHFFFAOYSA-N
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Description

3-[(3,5-Dinitro-4-pyridinyl)amino]phenol is a nitro-substituted aromatic compound featuring a phenol core linked via an amino group to a pyridine ring bearing two nitro groups at the 3- and 5-positions. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., anticancer agents) and materials science.

Properties

IUPAC Name

3-[(3,5-dinitropyridin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-8-3-1-2-7(4-8)13-11-9(14(17)18)5-12-6-10(11)15(19)20/h1-6,16H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSVEOKQAAHOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(3,5-dinitro-4-pyridinyl)amino]phenol with structurally analogous compounds from the evidence, focusing on substituents, physicochemical properties, and bioactivity:

Compound Structure Molecular Weight Melting Point (°C) Key Substituents Reported Bioactivity
This compound Phenol linked to 3,5-dinitro-4-pyridinyl via NH ~306.22* Not reported -NO₂ (pyridine), -OH (phenol) Hypothesized anticancer activity†
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) Phenol with Cl, linked to 4-nitrophenyl-oxadiazole via NH 360.73 196–198 -Cl, -NO₂ (oxadiazole) Anticancer (IC₅₀: 8.2 µM vs. MCF-7)
2-Amino-4-(thiophen-2-yl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile Pyridine with thiophene, -SH, and CN groups 342.43 168–170 -SH, -CN, thiophene Not reported
3-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}phenol Phenol linked to trimethylpyrazole via NH 231.29 Not reported -CH₃ (pyrazole), -OH Supplier-listed (no bioactivity data)

Notes:

  • *Molecular weight calculated based on formula.
  • †Bioactivity inferred from structural analogs (e.g., nitro groups enhance DNA intercalation ).

Key Comparisons:

However, this may reduce solubility relative to hydroxyl- or methoxy-substituted analogs (e.g., 6d in , mp 162–164°C) .

Thermal Stability: The 3,5-dinitro substitution pattern may elevate the melting point compared to non-nitro analogs (e.g., 6d: 162–164°C vs. 6c: 196–198°C ). However, experimental data for the target compound is lacking.

Biological Activity: 6c () demonstrated potent anticancer activity (IC₅₀: 8.2 µM against breast cancer cells), attributed to nitro group-mediated ROS generation. The target compound’s dual nitro groups may amplify this effect . Thiol- and CN-containing pyridines () lack reported bioactivity, suggesting electron-withdrawing groups (e.g., -NO₂) are critical for cytotoxicity .

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